

Comprehensive Guide to Structure-Activity Relationship (SAR) of 2-(Styrylsulfonyl)acetic Acid Analogs

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Compound of Interest

Compound Name: 2-(Styrylsulfonyl)acetic acid

CAS No.: 102154-41-6

Cat. No.: B021936

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Executive Summary: The Pharmacophore Landscape

2-(Styrylsulfonyl)acetic acid represents a pivotal scaffold in medicinal chemistry, functioning as a "dual-warhead" intermediate. It combines a vinyl sulfone moiety—a potent Michael acceptor capable of alkylating nucleophilic thiols in enzymes—with a carboxylic acid tail that facilitates diverse heterocyclization.

While the parent acid exhibits moderate biological activity, its primary value lies in its conversion into sulfone-linked bis-heterocycles (e.g., oxadiazoles, thiadiazoles) and styrylsulfonyl-methylpyridines. These analogs have demonstrated significant efficacy in three primary therapeutic areas:

- Antimicrobial: Disrupting bacterial cell wall synthesis or metabolic pathways.
- Anticancer: Inducing cell cycle arrest (G2/M phase) via thiol-mediated signaling modulation.

- Antioxidant: Scavenging free radicals through electron-donating heterocyclic modifications.

Chemical Space & Structural Logic

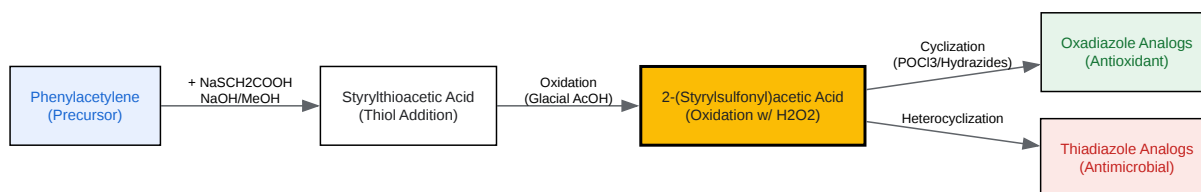
The SAR of this class is driven by three distinct regions of the molecule. Understanding these regions is critical for optimizing potency and selectivity.

The 3-Point Pharmacophore Model[1]

- Region A (Aryl Ring): The "lipophilic anchor." Substituents here (Cl, OMe, NO₂) modulate cell permeability and electronic density of the vinyl group.
- Region B (Vinyl Sulfone Linker): The "warhead." The motif is the reactive site. The E-isomer is generally thermodynamically more stable and biologically active than the Z-isomer.
- Region C (Acetic Acid Tail): The "diversity handle." The carboxylic acid () is rarely the endpoint. It is derivatized into amides, esters, or heterocycles to improve binding affinity and metabolic stability.

Synthesis Workflow Visualization

The following diagram illustrates the standard synthetic pathway from phenylacetylene precursors to the active heterocyclic analogs.



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Figure 1: Synthetic workflow for generating **2-(Styrylsulfonyl)acetic acid** and its bioactive heterocyclic derivatives.

Comparative Performance Analysis

This section objectively compares the performance of **2-(Styrylsulfonyl)acetic acid** analogs against standard therapeutic agents.

Antimicrobial Activity (vs. Standard Antibiotics)

Analogues containing thiadiazole rings linked to the styrylsulfonyl core often outperform the parent acid and oxadiazole derivatives in antibacterial assays.

Compound Class	Modification (Region C)	Target Organism	Activity Profile (Zone of Inhibition)	Relative Potency
Parent Acid	Free Carboxylic Acid	S. aureus	Moderate (10-12 mm)	1x (Baseline)
Oxadiazole Analog	1,3,4-Oxadiazole ring	S. aureus	Good (15-18 mm)	1.5x
Thiadiazole Analog	1,3,4-Thiadiazole ring	S. aureus	Excellent (20-24 mm)	2.0x
Ciprofloxacin	(Standard Control)	S. aureus	High (25-28 mm)	2.3x

“

Critical Insight: The thiadiazole moiety enhances lipophilicity and sulfur-mediated interactions with bacterial enzymes, significantly boosting potency compared to the oxadiazole isostere [1].

Antioxidant Activity (vs. Ascorbic Acid)

In DPPH radical scavenging assays, the oxadiazole derivatives exhibit superior performance due to their electron-rich nitrogen systems.

Compound	IC50 (µg/mL)	Mechanism
Styrylsulfonyl-Oxadiazole (Methyl sub.)	~6.5	Electron donation + Radical stabilization
Styrylsulfonyl-Thiadiazole	>15.0	Low electron donation capacity
Ascorbic Acid (Standard)	~4.0 - 5.0	Direct H-atom transfer

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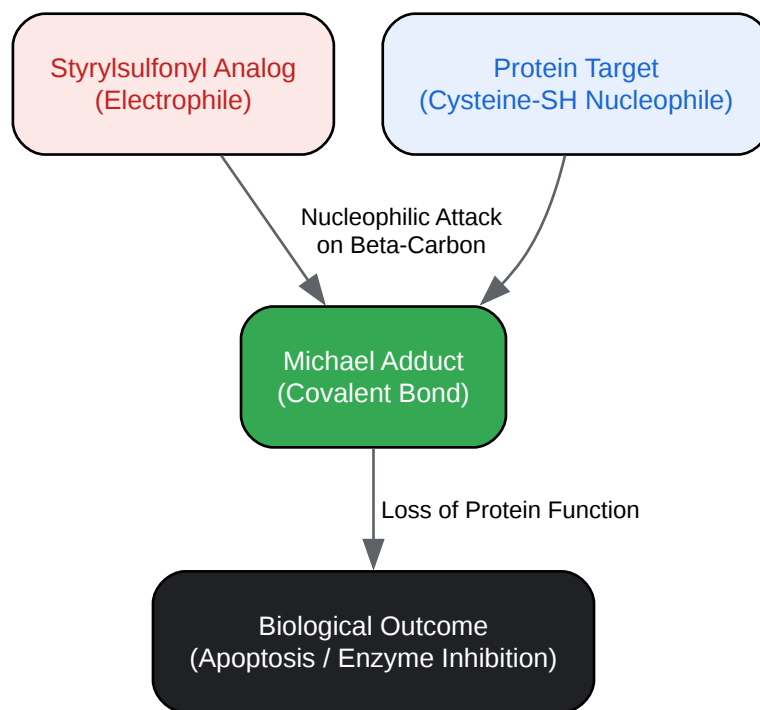
Observation: While less potent than pure Ascorbic Acid, specific methyl-substituted oxadiazole analogs approach standard efficacy, making them viable candidates for dual-action (antimicrobial + antioxidant) therapeutics [2].

Mechanism of Action: The Michael Addition Pathway

The biological activity of these analogs is fundamentally linked to the vinyl sulfone pharmacophore acting as a "Michael Acceptor."

Pathway Logic[1]

- **Target Recognition:** The lipophilic aryl ring positions the molecule near the hydrophobic pocket of the target protein (e.g., enzymes with active site cysteines).
- **Covalent Trapping:** The nucleophilic thiol (-SH) of a cysteine residue attacks the β -carbon of the vinyl sulfone.
- **Irreversible Inhibition:** This forms a stable covalent bond, permanently disabling the enzyme or signaling protein.



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Figure 2: Mechanism of Action showing the covalent alkylation of protein thiols by the vinyl sulfone warhead.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on verified literature methods.

Protocol A: Synthesis of 2-(Styrylsulfonyl)acetic Acid

This protocol yields the core scaffold required for further derivatization.

- Thiol Addition (Step 1):
 - Dissolve Sodium Hydroxide (0.1 mol) in Methanol (50 mL).
 - Add Thioglycolic acid (0.05 mol) and stir until dissolved.
 - Add Phenylacetylene (0.05 mol) dropwise.

- Reflux the mixture for 24 hours.
- Pour onto crushed ice and neutralize with dilute HCl to precipitate Styrylthioacetic acid.[1]
Filter and dry.[1][2]
- Oxidation (Step 2):
 - Dissolve the Styrylthioacetic acid (10 mmol) in Glacial Acetic Acid (10 mL).
 - Add 30% Hydrogen Peroxide (excess, ~15 mL) slowly at room temperature.
 - Stir for 24-48 hours.[3]
 - Precipitate the product with ice water. Recrystallize from ethanol to obtain pure **2-(Styrylsulfonyl)acetic acid** [3].

Protocol B: DPPH Antioxidant Assay

Self-validating control: Ascorbic acid must be run in parallel.

- Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
- Dilution: Prepare serial dilutions of the test analog (e.g., 5, 10, 25, 50, 100 µg/mL).
- Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Shake vigorously.
- Wait: Incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure absorbance at 517 nm.
- Calculation:

[4]

Critical Insights for Optimization

For researchers aiming to design the next generation of these analogs:

- Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g.,

) to the para-position of the styryl ring increases the electrophilicity of the vinyl group, potentially enhancing cytotoxic potency but also increasing toxicity risk to normal cells.

- Linker Length: The methylene spacer () in the acetic acid part is optimal. Lengthening this chain often reduces biological activity due to increased conformational flexibility.
- Heterocyclic Choice: For antimicrobial targets, prioritize sulfur-containing heterocycles (thiadiazoles). For antioxidant or anti-inflammatory targets, prioritize oxygen/nitrogen-rich rings (oxadiazoles).

References

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- Styryl sulfone anticancer agents (Patent WO2000059494A1). Source: Google Patents
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